6-(4-Formylphenoxy)hexyl cyanoacetate
Description
6-(4-Formylphenoxy)hexyl cyanoacetate is an organic compound featuring a hexyl chain linked to a 4-formylphenoxy group and a cyanoacetate ester. The formyl group at the para position of the phenoxy ring provides a reactive aldehyde functionality, while the cyanoacetate moiety introduces electron-withdrawing properties, enabling participation in reactions such as Michael additions or Knoevenagel condensations. This dual reactivity makes the compound valuable in polymer synthesis, drug delivery systems, and nanomaterials .
Properties
CAS No. |
142723-36-2 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-(4-formylphenoxy)hexyl 2-cyanoacetate |
InChI |
InChI=1S/C16H19NO4/c17-10-9-16(19)21-12-4-2-1-3-11-20-15-7-5-14(13-18)6-8-15/h5-8,13H,1-4,9,11-12H2 |
InChI Key |
VONUSHZATLMFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCOC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylphenoxy)hexyl cyanoacetate typically involves the reaction of 4-formylphenol with 6-bromohexyl cyanoacetate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 6-(4-Formylphenoxy)hexyl cyanoacetate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Formylphenoxy)hexyl cyanoacetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyanoacetate group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(4-Carboxyphenoxy)hexyl cyanoacetate.
Reduction: 6-(4-Hydroxyphenoxy)hexyl cyanoacetate.
Substitution: Products depend on the nucleophile used, such as 6-(4-Aminophenoxy)hexyl cyanoacetate when using an amine.
Scientific Research Applications
6-(4-Formylphenoxy)hexyl cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including liquid crystalline polymers and adhesives.
Mechanism of Action
The mechanism of action of 6-(4-Formylphenoxy)hexyl cyanoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the cyanoacetate group can participate in condensation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs (Table 1) share the 4-formylphenoxy core but differ in ester/acid groups and alkyl chain lengths. Key differences include:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Structural Features | Similarity Score* | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| 6-(4-Formylphenoxy)hexyl cyanoacetate | Not Provided | Hexyl chain, formylphenoxy, cyanoacetate | N/A | High reactivity (formyl + cyanoacetate) | Polymers, drug delivery |
| Methyl 2-(4-formylphenoxy)acetate | 22535-49-5 | Methyl ester, shorter chain | 0.86 | Moderate ester reactivity | Organic synthesis intermediate |
| 2-(4-Formylphenoxy)acetic acid | 64506-49-6 | Carboxylic acid group | 0.88 | Acidic, salt-forming | Pharmaceuticals |
| 2-(5-((3-Methylbut-2-en-1-yl)oxy)... | 73620-18-5 | Branched alkoxy, acryloyl group | 0.88 | Conjugation via acryloyl | Nanomaterials, imaging |
*Similarity scores calculated based on structural overlap ().
Reactivity and Stability
- Cyanoacetate vs.
- Formyl Group Utility: Unlike carboxylic acid derivatives (e.g., 2-(4-Formylphenoxy)acetic acid), the aldehyde in the target compound enables Schiff base formation, useful for crosslinking in polymer networks .
Physicochemical Properties
- Hydrophobicity: The hexyl chain increases lipophilicity compared to methyl or acetic acid analogs, improving compatibility with organic solvents for nanomaterials () .
- Acid Sensitivity: The cyanoacetate group may hydrolyze under acidic conditions, unlike the stable tert-butoxycarbonyl (Boc)-protected amine in analogs like 6-(2,5-dimethoxy-4-(2-[N-Boc]aminopropyl)phenyl)hexyl thioacetate () .
Key Research Findings
- Synthetic Feasibility: Commercial availability of hexyl cyanoacetate () supports scalable synthesis, though purification challenges (e.g., low crystallinity due to the hexyl chain) may arise compared to shorter-chain analogs .
- Dual Reactivity: The combination of formyl and cyanoacetate groups enables sequential reactions (e.g., Knoevenagel followed by Schiff base formation), a unique advantage over single-functional-group analogs .
Biological Activity
6-(4-Formylphenoxy)hexyl cyanoacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its applications in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of 6-(4-Formylphenoxy)hexyl cyanoacetate consists of a hexyl chain linked to a cyanoacetate group and a phenoxy group with a formyl substituent. This structure contributes to its unique chemical reactivity and biological activity.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the formyl group allows for hydrogen bonding with various biomolecules, which can influence enzymatic activities and receptor interactions. Additionally, the phenoxy moiety may participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating their functions .
Antimicrobial Properties
Research indicates that 6-(4-Formylphenoxy)hexyl cyanoacetate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.
Study on Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of 6-(4-Formylphenoxy)hexyl cyanoacetate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .
Evaluation of Antioxidant Effects
In another investigation, the antioxidant capacity of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that 6-(4-Formylphenoxy)hexyl cyanoacetate exhibited a dose-dependent increase in radical scavenging activity, outperforming some standard antioxidants like ascorbic acid at higher concentrations.
Comparative Analysis
To better understand the effectiveness of 6-(4-Formylphenoxy)hexyl cyanoacetate, a comparative analysis with similar compounds was conducted. Below is a summary table highlighting key differences in biological activities:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |
|---|---|---|---|
| 6-(4-Formylphenoxy)hexyl cyanoacetate | High | Moderate | Membrane disruption; free radical scavenging |
| 3-Hydroxy-1-phenyldec-6-en-5-one | Moderate | High | Enzyme inhibition; radical scavenging |
| Benzaldehyde derivatives | Low | Moderate | Interference with metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
